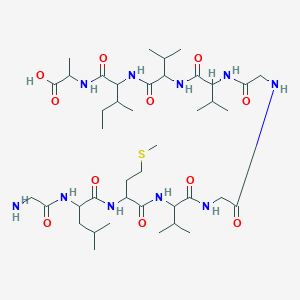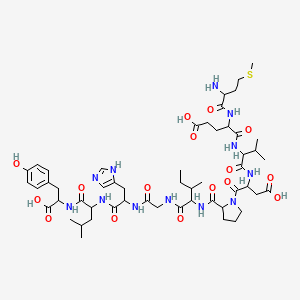
H-DL-Met-DL-Glu-DL-Val-DL-Asp-DL-Pro-DL-xiIle-Gly-DL-His-DL-Leu-DL-Tyr-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MAGE-3 Antigen (167-176) (human) is a polypeptide consisting of eight amino acids. It is an epitope encoded by the melanoma antigen gene A3 (MAGE-A3) and is presented by human leukocyte antigen (HLA) B44 molecules . This antigenic peptide is significant in cancer research, particularly in the context of immunotherapy, as it can stimulate blood T lymphocytes to recognize and target tumor cells expressing MAGE-3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: MAGE-3 Antigen (167-176) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, with common reagents such as Fmoc (9-fluorenylmethyloxycarbonyl) for protecting amino groups and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) for coupling .
Industrial Production Methods: Industrial production of MAGE-3 Antigen (167-176) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product undergoes purification, typically using high-performance liquid chromatography (HPLC), and is characterized by mass spectrometry to confirm its identity and purity .
Análisis De Reacciones Químicas
Types of Reactions: MAGE-3 Antigen (167-176) (human) primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions, such as binding to HLA molecules and recognition by T cell receptors.
Common Reagents and Conditions:
Fmoc: Used for protecting amino groups during SPPS.
HBTU: A coupling reagent facilitating peptide bond formation.
TFA (Trifluoroacetic acid): Used for deprotection and cleavage from the resin.
Major Products Formed: The primary product is the MAGE-3 Antigen (167-176) (human) peptide itself. During synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final product .
Aplicaciones Científicas De Investigación
MAGE-3 Antigen (167-176) (human) has several significant applications in scientific research:
Cancer Immunotherapy: It is used to stimulate T lymphocytes to recognize and target tumor cells expressing MAGE-3, making it a promising candidate for cancer vaccines.
Immunological Studies: Researchers use this peptide to study the interactions between antigens and T cell receptors, providing insights into immune responses.
Diagnostic Tools: It can be employed in assays to detect the presence of MAGE-3 expressing cells, aiding in the diagnosis and monitoring of certain cancers.
Mecanismo De Acción
MAGE-3 Antigen (167-176) (human) exerts its effects by binding to HLA-B44 molecules on the surface of antigen-presenting cells. This complex is then recognized by T cell receptors on cytotoxic T lymphocytes, leading to the activation of these T cells. The activated T cells can then target and destroy tumor cells expressing MAGE-3 . The molecular pathways involved include the presentation of the peptide-HLA complex and subsequent T cell receptor signaling .
Comparación Con Compuestos Similares
- MAGE-1 Antigen (168-176) (human)
- MAGE-2 Antigen (167-176) (human)
- MAGE-4 Antigen (167-176) (human)
Comparison: While all these peptides are encoded by different members of the MAGE family and share similar functions in stimulating immune responses, MAGE-3 Antigen (167-176) (human) is unique in its strong binding affinity to HLA-B44 and its potential for specific immunization in HLA-B44 cancer patients . This specificity makes it a particularly valuable tool in cancer immunotherapy research .
Propiedades
IUPAC Name |
4-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-[[1-[[3-carboxy-1-[2-[[1-[[2-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H80N12O16S/c1-8-29(6)44(50(77)56-25-40(67)58-36(22-31-24-55-26-57-31)48(75)60-35(20-27(2)3)47(74)62-38(53(80)81)21-30-11-13-32(66)14-12-30)64-49(76)39-10-9-18-65(39)52(79)37(23-42(70)71)61-51(78)43(28(4)5)63-46(73)34(15-16-41(68)69)59-45(72)33(54)17-19-82-7/h11-14,24,26-29,33-39,43-44,66H,8-10,15-23,25,54H2,1-7H3,(H,55,57)(H,56,77)(H,58,67)(H,59,72)(H,60,75)(H,61,78)(H,62,74)(H,63,73)(H,64,76)(H,68,69)(H,70,71)(H,80,81) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBFQUYJNDCWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H80N12O16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

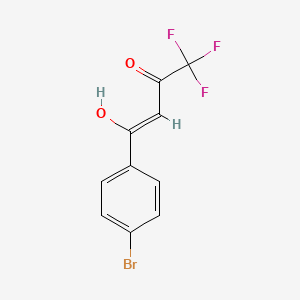
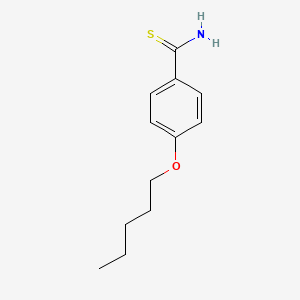

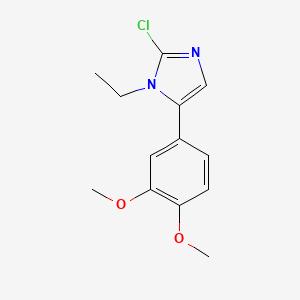

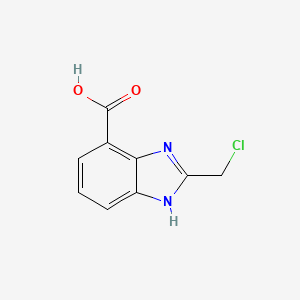
![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12111582.png)

![5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)
![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)


